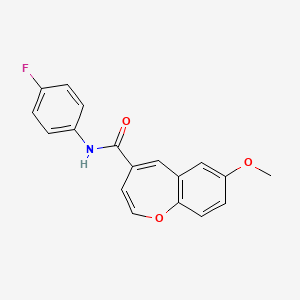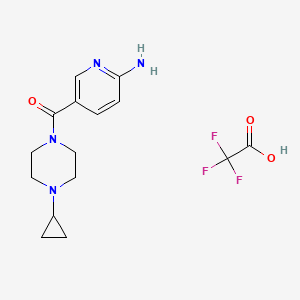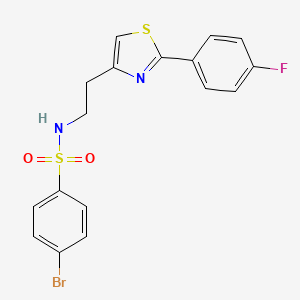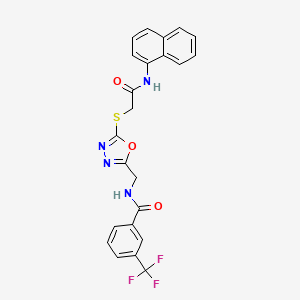
Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate, also known as BCOC, is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is not fully understood. However, it is believed that Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate exerts its biological activity by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate inhibits the growth of cancer cells, bacteria, and fungi. Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is its relatively simple synthesis method and low cost, which makes it an attractive compound for large-scale production. Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has also shown promising activity against a wide range of diseases, making it a potential candidate for drug development. However, there are also limitations to the use of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate in lab experiments. For example, the mechanism of action of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is not fully understood, which may limit its potential applications. In addition, further studies are needed to determine the toxicity and safety of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate in vivo.
Direcciones Futuras
There are several future directions for the study of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate. One direction is to investigate the potential of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate as a drug candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate, as well as its safety and toxicity in vivo. Another direction is to explore the potential of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate as an insecticide and herbicide in the agriculture industry. Finally, Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate can be used as a building block for the synthesis of new materials with unique properties, and further studies are needed to explore its potential applications in material science.
Conclusion:
In conclusion, Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a promising compound with potential applications in various fields, including pharmaceuticals, agriculture, and material science. The synthesis of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is relatively simple and cost-effective, making it an attractive compound for large-scale production. Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has shown promising activity against a wide range of diseases, and further studies are needed to determine its optimal use as a drug candidate. Additionally, Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has potential applications in material science, and further studies are needed to explore its potential applications in this field.
Métodos De Síntesis
The synthesis of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate involves the reaction of butyl 5-amino-1,3,4-oxadiazole-2-carboxylate with 4-chlorobenzoyl chloride in the presence of a base. The reaction takes place at room temperature, and the yield of Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is around 85%. The synthesis method is relatively simple and cost-effective, making Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate a promising compound for large-scale production.
Aplicaciones Científicas De Investigación
Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has shown promising activity against a wide range of diseases, including cancer, bacterial and fungal infections, and inflammation. Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has also been investigated for its use as an insecticide and herbicide in the agriculture industry. In addition, Butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has potential applications in material science, where it can be used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
butyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-3-8-18-13(17)12-16-15-11(19-12)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTKDPFJUOOUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide](/img/structure/B2550261.png)


![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)
![Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2550267.png)

![2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2550270.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B2550273.png)

![N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2550277.png)


